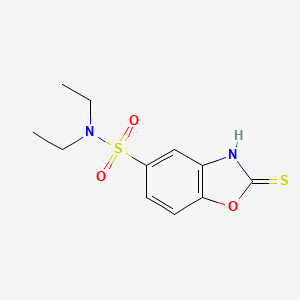

N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Descripción

N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a sulfonamide derivative featuring a benzoxazole core substituted with a sulfanyl (-SH) group at position 2 and a diethylsulfonamide moiety at position 5. This compound is synthesized via a one-pot multicomponent reaction involving acetophenones, aldehydes, and 2-sulfanyl-1,3-benzoxazole-5-sulfonamide, catalyzed by Fe(III)-montmorillonite (Fe(III)-mont) under optimized conditions (ethanol solvent, 80°C, 5 hours) . The Fe(III)-mont catalyst enhances yield (up to 85–90%) by acting as a Lewis acid, facilitating condensation and cyclization .

Key spectral characteristics include:

Propiedades

IUPAC Name |

N,N-diethyl-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S2/c1-3-13(4-2)18(14,15)8-5-6-10-9(7-8)12-11(17)16-10/h5-7H,3-4H2,1-2H3,(H,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAIEOGUVZGPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Sulfanyl Group: The sulfanyl group (-SH) can be introduced through nucleophilic substitution reactions using appropriate sulfur-containing reagents.

Esterification and Sulfonation: The esterification of the benzoxazole core followed by sulfonation introduces the sulfonamide group (-SO2NH2).

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the sulfanyl group to sulfoxides or sulfones.

Reduction: Reduction reactions can reduce the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), sodium hypochlorite (NaOCl), and potassium permanganate (KMnO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide, closely related to 2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide, is a chemical compound with diverse applications in scientific research, particularly in chemistry and medicinal chemistry. Benzoxazoles, in general, exhibit a broad range of biological activities, including antimicrobial, antitubercular, antioxidant, antifungal, anti-inflammatory, anti-allergic, antihyperglycemic, antidepressant, cytotoxic, anticonvulsant, and analgesic properties .

Table of Benzoxazole Derivatives and Their Properties

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide | Benzoxazole core with sulfonamide | Antimicrobial | Diethyl substitution enhances solubility |

| 2-Amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide | Benzothiazole instead of benzoxazole | Antimicrobial | Different heterocyclic ring |

| N,N-diethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide | Similar benzoxazole structure | Potentially antimicrobial | Oxo group alters reactivity |

| 4-Amino-N,N-dimethylbenzenesulfonamide | Simple aromatic amine | Antimicrobial | Lacks heterocyclic structure |

Case Studies and Research Findings

- Inhibition of Dihydropteroate Synthase: 2-Amino-N,N-diethyl-1,3-benzoxazole-5-sulfonamide's antimicrobial activity is linked to its ability to inhibit dihydropteroate synthase, an enzyme essential for bacterial folate synthesis. This mechanism disrupts bacterial growth, highlighting its potential as an antibiotic.

- Catalytic Synthesis of Benzoxazoles: Various catalysts, including magnetic solid acid nanocatalysts and nanomaterials like strontium carbonate, have been used to synthesize benzoxazole derivatives . These methods often provide high yields and shorter reaction times, showcasing the efficiency of benzoxazole synthesis under different catalytic conditions .

- β-Carboline Scaffold Synthesis: A β-carboline scaffold consisting of benzoxazole has been synthesized through the reaction between 1-formyl-9H-pyrido[3,4-b] indole and 2-aminophenol, catalyzed by nano-ZnO . This demonstrates the versatility of benzoxazoles in forming complex molecular structures .

- Antiviral Therapy: 2-amino-benzoxazole sulfonamides have been identified as retrovirus protease inhibitors, particularly effective against HIV . These compounds exhibit favorable pharmacological properties against both wild-type and mutant HIV viruses, making them attractive candidates for antiviral therapy .

Mecanismo De Acción

The mechanism by which N,N-Diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Key Observations :

- Core Modifications : Replacement of benzoxazole with benzodiazole (e.g., ) introduces additional nitrogen, altering electronic properties and binding affinity.

- Substituent Effects: The 2-sulfanyl group in the target compound contrasts with 2-amino (e.g., ) or 2-oxo (e.g., ) moieties, impacting hydrogen bonding and redox activity.

- Synthesis Efficiency : Fe(III)-mont-mediated one-pot synthesis offers higher yields compared to traditional methods requiring multiple steps .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Note: The target compound’s melting point is extrapolated from analogues (e.g., 4d: 265–266°C ).

Antimicrobial Activity :

- The target compound and its analogues (e.g., 4k, 4d) exhibit moderate to strong activity against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) via agar well diffusion assays . Enhanced activity correlates with electron-withdrawing substituents (e.g., 4-NO₂ in 4k) .

Enzyme Inhibition :

- HIV-1 Nucleocapsid (NC) Inhibition : Compound 5–06 (2-oxo derivative) shows potent NC inhibition (IC₅₀ = 20 μM), outperforming sulfanyl analogues due to improved duplex interference .

- Acetylcholinesterase (AChE) Inhibition : 5-Substituted oxadiazole sulfonamides (e.g., ) demonstrate activity, though benzoxazole derivatives are less explored in this context.

Actividad Biológica

N,N-diethyl-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a compound belonging to the benzoxazole family, which has garnered attention due to its diverse biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzoxazole core with a sulfonamide group, which is known to enhance biological activity through interactions with various biological targets. The general structure can be represented as follows:

where represent the number of respective atoms in the molecular formula.

Antimicrobial Activity

Recent studies indicate that benzoxazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 16 |

| Staphylococcus aureus | 32 | |

| Candida albicans | 64 |

The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Anticancer Activity

Benzoxazole derivatives have also been studied for their cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

These results indicate that this compound possesses significant anticancer properties, particularly against breast and lung cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory effects of benzoxazole derivatives have been evaluated in several studies. The compound was found to inhibit the production of pro-inflammatory cytokines in vitro. A notable study reported a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 30% at a concentration of 10 µM .

Study on Antimicrobial Efficacy

In a study conducted by Pottorf et al. (2008), various benzoxazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that modifications to the benzoxazole ring significantly influenced the antimicrobial efficacy. For instance, compounds with electron-donating groups showed enhanced activity against E. coli compared to those with electron-withdrawing groups .

Research on Anticancer Properties

A comprehensive study published in 2021 explored the cytotoxic effects of benzoxazole derivatives on multiple cancer cell lines. The findings revealed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.